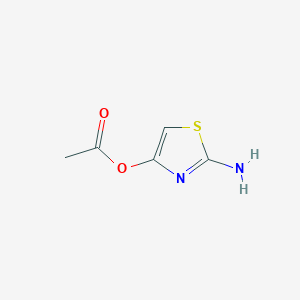

2-Amino-4-thiazolyl acetate

Description

Historical Context and Evolution of Thiazole (B1198619) Chemistry

The systematic study of thiazole and its derivatives began in 1887. imp.kiev.uajddtonline.info The discovery of the thiazole ring in natural products like vitamin B1 (thiamine) highlighted its biological significance and spurred further investigation into its chemistry. fabad.org.trresearchgate.net Over the decades, research has expanded from understanding the fundamental properties of the thiazole nucleus to developing a vast library of derivatives with diverse applications. e-bookshelf.de The evolution of synthetic methodologies, including the Hantzsch thiazole synthesis, has been pivotal in accessing a wide range of substituted thiazoles, allowing for the fine-tuning of their chemical and physical properties. imp.kiev.uaresearchgate.net This has led to the incorporation of the thiazole scaffold into numerous FDA-approved drugs, cementing its importance in pharmaceutical sciences. fabad.org.tracs.org

Structural Significance of the Thiazole Moiety in Advanced Chemical Architectures

The thiazole ring is a planar, aromatic heterocycle due to the delocalization of its π-electrons, which imparts significant stability to the structure. numberanalytics.comkuey.net This aromaticity is a key feature that influences its chemical behavior and interactions within larger molecular frameworks. The presence of both a sulfur and a nitrogen atom in the ring creates a unique electronic environment. numberanalytics.com The nitrogen atom can act as a base, while the C-2 proton exhibits acidity, making the ring susceptible to various chemical modifications. numberanalytics.commdpi.com

This structural arrangement allows the thiazole moiety to serve as a versatile scaffold in the design of complex molecules. wisdomlib.org It can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, enabling the attachment of diverse functional groups. numberanalytics.com This adaptability is crucial for constructing advanced chemical architectures with specific three-dimensional arrangements and electronic properties, which are essential for applications in drug design, catalysis, and materials science. kuey.netmdpi.com

Overview of Key Research Trajectories for the 2-Amino-4-thiazolyl Acetate (B1210297) Structure

Research involving the 2-amino-4-thiazolyl acetate structure is multifaceted, with several key trajectories driving scientific inquiry. A major focus lies in its application as a key intermediate in the synthesis of pharmaceuticals. chemimpex.com The 2-aminothiazole (B372263) core is a recognized pharmacophore, and the acetate side chain provides a convenient handle for further chemical elaboration. researchgate.net

Key research areas include:

Pharmaceutical Development: The scaffold is extensively used in the synthesis of a wide range of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs. chemimpex.comchemimpex.com

Agrochemicals: It serves as a building block for developing new fungicides and herbicides. chemimpex.com

Biochemical Research: The unique structure is utilized in studies of enzyme inhibition and protein interactions to explore new biochemical pathways. chemimpex.com

Materials Science: Investigations are underway to incorporate this structure into novel polymers and coatings to enhance material properties. numberanalytics.comchemimpex.com

Catalysis: Thiazole derivatives are being explored for their catalytic properties, particularly in the formation of metal complexes that can drive various organic reactions. fabad.org.trnih.gov

Scope and Objectives of Academic Investigations

Academic investigations into this compound and related compounds are driven by the need to understand their fundamental chemistry and to exploit their potential in various applications. The primary objectives of these studies often include:

Development of Novel Synthetic Methods: A significant portion of research is dedicated to creating efficient and environmentally friendly methods for the synthesis of thiazole derivatives. nih.govbenthamscience.com This includes the use of novel catalysts and green chemistry principles. nih.gov

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the structure of this compound to understand how different functional groups influence its biological activity. mdpi.com This is crucial for the rational design of more potent and selective drugs.

Exploration of New Therapeutic Targets: Investigations aim to identify new biological targets for thiazole-based compounds, expanding their potential therapeutic applications. researchgate.netrsc.org

Investigation of Material Properties: In materials science, the objective is to synthesize and characterize new thiazole-containing polymers and materials with enhanced electronic, optical, or physical properties. kuey.net

These academic pursuits are essential for advancing our knowledge of thiazole chemistry and for translating this knowledge into practical applications that can benefit society.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O2S |

|---|---|

Molecular Weight |

158.18 g/mol |

IUPAC Name |

(2-amino-1,3-thiazol-4-yl) acetate |

InChI |

InChI=1S/C5H6N2O2S/c1-3(8)9-4-2-10-5(6)7-4/h2H,1H3,(H2,6,7) |

InChI Key |

PYBFUAILVOXGRT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CSC(=N1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 4 Thiazolyl Acetate and Its Structural Analogues

Classical and Modified Hantzsch Thiazole (B1198619) Syntheses for the 2-Amino-4-thiazolyl Core

The Hantzsch thiazole synthesis, first reported in 1887, remains the most fundamental and widely used method for constructing the 2-aminothiazole (B372263) core. researchgate.netchemhelpasap.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide, typically thiourea (B124793), to yield the corresponding 2-aminothiazole. chemhelpasap.comwikipedia.org The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com

This method is highly reliable and generally produces high yields. chemhelpasap.com For instance, the reaction of 2-bromoacetophenone (B140003) with thiourea in methanol (B129727) is a straightforward procedure to produce 2-amino-4-phenylthiazole. chemhelpasap.com However, the classical Hantzsch synthesis often requires the use of lachrymatory and hazardous α-haloketones as starting materials.

To address the limitations of the classical method and to expand the structural diversity of the resulting compounds, various modifications have been developed. One significant adaptation is the use of solid-phase synthesis. This approach involves attaching one of the reactants to a polymer resin, which facilitates purification and the creation of compound libraries. For example, a resin-bound amino group can be converted to a thiourea, which then reacts with an α-bromo ketone. This strategy has been successfully employed to generate libraries of 2-aminothiazoles with a high degree of purity. Another modification involves a two-step Hantzsch-based macrocyclization on a solid phase, where a newly formed N-terminal 4-chloromethyl thiazole reacts with an S-nucleophile to create cyclic peptides containing a thiazole ring. nih.gov

Expedited and High-Efficiency Synthesis Approaches

To improve reaction times, yields, and operational simplicity, researchers have focused on developing expedited and high-efficiency synthetic protocols. These include one-pot reactions and the application of microwave irradiation.

One-pot synthesis strategies are highly valued as they reduce waste, save time, and avoid the isolation of potentially hazardous intermediates like α-haloketones. bepls.com Several one-pot procedures for 2-aminothiazole synthesis begin with readily available ketones. bepls.comtandfonline.com A common approach involves the in situ α-halogenation of a ketone followed by condensation with thiourea in the same reaction vessel. bepls.com

For example, a one-pot, two-step sequential procedure can be performed by first reacting a ketone like acetophenone (B1666503) with N-Bromosuccinimide (NBS) in methanol to form the α-bromoacetophenone intermediate. bepls.com Without isolation, a thiourea derivative is added to the mixture, which is then heated to reflux to yield the final 2-aminothiazole product. bepls.com This methodology has been shown to work for various aromatic ketones and N-substituted thioureas. tandfonline.com Another efficient one-pot method uses copper(II) bromide, which serves as both a reagent for the α-bromination of aromatic methyl ketones and a catalyst for the subsequent cyclization with thiourea. tandfonline.com

Multi-component reactions (MCRs), where more than two starting materials react in a single operation, offer even greater efficiency and atom economy. thieme-connect.com Thiazole derivatives have been synthesized via MCRs involving the reaction of an aldehyde, a β-ketoester, and a 2-aminothiazole derivative, catalyzed by sulfamic acid. nih.gov These advanced protocols streamline the synthesis of complex thiazole structures from simple precursors.

Table 1: Comparison of One-Pot Synthesis Protocols for 2-Aminothiazole Derivatives

| Starting Materials | Reagents/Catalyst | Solvent | Key Advantages | Reference |

| Ketone, Thiourea | N-Bromosuccinimide (NBS), p-TSA | Methanol | Avoids isolation of α-haloketone intermediate. | bepls.com |

| Aromatic Methyl Ketone, Thiourea | Copper(II) Bromide | Ethanol (B145695)/Chloroform | Facile α-bromination/cyclization process. | tandfonline.com |

| Aralkyl Ketone, Thiourea | N-Bromosuccinimide (NBS), Lactic Acid | Lactic Acid | Rapid, scalable, uses biodegradable catalyst/solvent. | tandfonline.com |

| Aldehyde, Ketone, Thiourea | HBr, H₂O₂ | Water | Environmentally benign, uses water as solvent. | rsc.org |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.net The synthesis of 2-aminothiazoles is particularly amenable to this technique.

Reactions that traditionally require several hours of reflux can often be completed in minutes under microwave irradiation. researchgate.netorgchemres.org For instance, the synthesis of 4-(o-chlorophenyl)-2-aminothiazole from o-chloroacetophenone, iodine, and thiourea proceeds in high yield within minutes using microwaves. organic-chemistry.org Similarly, the synthesis of various ethyl 2-(2-arylamino-4-(thiophen-2-yl)thiazol-5-yl)acetates was achieved in just 60 seconds by irradiating a mixture of the bromo ester and substituted phenylthiourea (B91264) in polyethylene (B3416737) glycol (PEG)-400. nih.gov

Microwave assistance is frequently combined with solvent-free conditions, further enhancing the green credentials of the synthesis. orgchemres.org A mixture of a substituted acetophenone, thiourea, and a catalyst like NaHSO₄-SiO₂ can be irradiated in a microwave oven without any solvent to produce 2-amino-4-arylthiazole derivatives efficiently. orgchemres.org This combination of speed and reduced solvent use makes MAOS a highly attractive method for the high-efficiency synthesis of the 2-aminothiazole core. kuey.net

Table 2: Microwave-Assisted vs. Conventional Synthesis of 2-Amino-4-phenylthiazole

| Method | Reaction Time | Yield | Conditions | Reference |

| Conventional | 8 hours | ~70% | Reflux in ethanol | orgchemres.org |

| Microwave | 10-15 minutes | >85% | Solvent-free, NaHSO₄-SiO₂ catalyst | orgchemres.org |

Green Chemistry Principles in the Derivatization and Synthesis

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly guiding synthetic strategies. For 2-aminothiazole synthesis, this has led to the development of novel catalytic systems and the exploration of solvent-free reaction conditions.

The use of efficient and recyclable catalysts is a cornerstone of green synthesis. For the Hantzsch thiazole reaction, a variety of green catalysts have been reported. Lactic acid, a biodegradable and environmentally benign substance, has been successfully used as both a catalyst and a solvent for the one-pot synthesis of 2-aminothiazole derivatives from aralkyl ketones. tandfonline.com

Nanocatalysts have gained significant attention due to their high surface-area-to-volume ratio and unique catalytic properties. Several types of nanocatalysts have been effectively used for 2-aminothiazole synthesis:

Aluminum Oxide Nanoparticles (Al₂O₃ NPs): These have been employed as an active heterogeneous catalyst for the one-pot reaction of methylcarbonyls, thiourea, and iodine in DMSO, leading to excellent yields and easy product isolation. orgchemres.org

Magnetic Nanocatalysts: To facilitate catalyst recovery and reuse, magnetic nanoparticles have been functionalized for this synthesis. One example is a magnetic carbon nanotube-supported imidazolium (B1220033) ionic liquid (CNT-Fe₃O₄-IL), which efficiently catalyzes the reaction in ethanol under reflux. jsynthchem.com Another system, Ca/4-MePy-IL@ZY-Fe₃O₄, acts as a recoverable, multifunctional nanocatalyst that allows the use of trichloroisocyanuric acid (TCCA) as a safe halogen source instead of toxic iodine. rsc.org

Biopolymer-based Nanocatalysts: Nanostarch, a green and inexpensive catalyst derived from starch, has been shown to be effective for the synthesis of 2-aminothiazoles from methylcarbonyl compounds and thiourea. researchgate.net

These novel catalytic systems not only improve reaction efficiency but also align with green chemistry goals by being non-toxic, reusable, and often enabling milder reaction conditions. bepls.comnih.gov

Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste and simplifying product purification.

A simple, fast, and eco-friendly solvent-free protocol for the Hantzsch condensation has been developed by reacting 2-bromoacetophenones with thiourea or selenourea (B1239437) without a catalyst. organic-chemistry.orgthieme-connect.com The reaction is initiated by heating the α-haloketone to its melting point, followed by the addition of the thiourea. organic-chemistry.orgresearchgate.net The reaction proceeds to completion within seconds, and the product can be purified by a simple wash with water or ethanol, with yields ranging from moderate to excellent. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com This method is not only environmentally friendly but also highly efficient and has been demonstrated to be scalable. thieme-connect.comorganic-chemistry.org

Grinding has also been used as a solvent-free technique. Mechanochemical solid-state synthesis of 2-aminothiazoles can be achieved by grinding ketones with reagents in a one-pot sequential process, further demonstrating the viability of eliminating bulk solvents from this important reaction. bepls.com

Solid-Phase Organic Synthesis (SPOS) Techniques for Library Generation

Solid-phase organic synthesis (SPOS) has emerged as a powerful technology for the rapid generation of large, focused libraries of small molecules, including thiazole derivatives. This technique simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing of the solid support, making it highly amenable to automation. researchgate.net The general strategy involves anchoring a starting material to a solid support (resin), performing a series of chemical transformations on the resin-bound substrate, and finally cleaving the desired molecule from the support.

A common approach for thiazole library synthesis utilizes a traceless linker strategy. rsc.org In this method, the linker facilitates the solid-phase reactions but is absent from the final product. For instance, a sulfide-based linker attached to a Merrifield resin can be employed. The synthesis can begin by creating a polymer-bound building block, such as a resin-bound cyanodithioimidocarbonate or an amidinothiourea. researchgate.net The thiazole ring is then constructed on the solid support, often through a Hantzsch-type condensation with an appropriate α-haloketone or equivalent synthon. researchgate.netwikipedia.org

Diversity can be introduced at various positions of the thiazole ring by using a range of building blocks. For example, different thioamides can be used to vary the C2-substituent, while a selection of α-haloketones can introduce diversity at the C4 and C5 positions. Further functionalization, such as N-acylation of the 2-amino group, can be performed on the resin-bound thiazole. researchgate.net

The final step involves the cleavage of the thiazole derivative from the solid support. In the case of a sulfide (B99878) linker, this is often achieved by oxidizing the sulfide to a more labile sulfone, which can then be cleaved under nucleophilic conditions to release the final product in good purity and yield. researchgate.net This traceless approach is highly efficient for producing libraries of 2,4-disubstituted or trisubstituted thiazoles. researchgate.netekb.eg

| Component | Example | Function / Description | Reference |

|---|---|---|---|

| Solid Support (Resin) | Merrifield Resin (Chloromethyl Polystyrene) | Provides an insoluble polymeric backbone for the synthesis. | researchgate.net |

| Linker Strategy | Traceless Sulfide Linker | Connects the initial substrate to the resin. It is activated (e.g., by oxidation to a sulfone) to allow for cleavage, ensuring the linker itself is not part of the final molecule. | researchgate.netrsc.org |

| Key Reactions on Solid Phase | Thorpe-Ziegler Cyclization | Used to form the initial thiazole-related scaffold on the resin. | researchgate.netmdpi.com |

| Hantzsch Thiazole Synthesis | Condensation of a resin-bound thioamide or equivalent with an α-haloketone to form the thiazole ring. | wikipedia.org | |

| Cleavage Method | Nucleophilic Desulfonative Substitution | After oxidation of the sulfide linker to a sulfone, a nucleophile (e.g., an amine or thiol) is used to displace the resin and release the final thiazole product. | researchgate.net |

| Library Application | 2,4-Disubstituted 5-Carbamoyl-thiazoles | SPOS allows for the generation of a library of compounds with variations at the C2 and C4 positions for biological screening. | researchgate.net |

Chemo-Enzymatic Approaches in Thiazole Derivative Synthesis

Chemo-enzymatic synthesis combines the versatility of chemical reactions with the high selectivity and efficiency of biological catalysts (enzymes). This approach offers a green and sustainable alternative to traditional methods, often proceeding under mild reaction conditions (e.g., neutral pH, ambient temperature) with high yields and reduced waste. nih.govijarsct.co.in

Several enzymatic strategies have been developed for the synthesis of thiazole derivatives. One notable example is the one-pot, multicomponent synthesis of functionalized thiazoles catalyzed by proteases. In a study by Zheng et al., trypsin from porcine pancreas (PPT) was found to effectively catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates. semanticscholar.orgresearchgate.net This reaction proceeds efficiently in ethanol at 45 °C, producing a variety of thiazole derivatives in yields up to 94%. semanticscholar.orgresearchgate.net The enzyme plays a crucial catalytic role in promoting the multicomponent conversion under mild conditions. semanticscholar.org

Another innovative chemo-enzymatic method utilizes lipases. Research has shown that lipase (B570770) can act as an effective and environmentally friendly biocatalyst for the condensation of aryl ethanones and thioamides to form 2,4-disubstituted thiazoles. nih.govrsc.org This reaction is often performed in an aqueous medium and can be significantly accelerated by ultrasound irradiation, which enhances C-S and C-N bond formation, reduces reaction times, and improves yields. nih.govresearchgate.net The optimal temperature for this lipase-catalyzed reaction was identified as 35 °C. nih.gov

Other enzymes, such as α-amylase, have also been employed in one-pot multicomponent reactions to synthesize thiazole derivatives, highlighting the versatility of biocatalysis in heterocyclic chemistry. ijarsct.co.inanalis.com.my These chemo-enzymatic methods not only expand the toolkit for synthesizing complex molecules like 2-amino-4-thiazolyl acetate (B1210297) analogues but also align with the principles of green chemistry. nih.govijarsct.co.in

| Enzyme | Reaction Type | Substrates | Key Findings & Conditions | Reference |

|---|---|---|---|---|

| Trypsin from Porcine Pancreas (PPT) | One-Pot Multicomponent Synthesis | Secondary Amine, Benzoyl Isothiocyanate, Dimethyl Acetylenedicarboxylate | High yields (up to 94%) under mild conditions (45 °C in ethanol). PPT shows great catalytic activity and a wide tolerance for different amines. | semanticscholar.orgresearchgate.net |

| Lipase | Condensation Reaction | Aryl Ethanones, Thioamide, KBrO3 | Efficient and eco-friendly synthesis in an aqueous medium. Reaction is accelerated by ultrasound irradiation. Optimal temperature is 35 °C. | nih.govrsc.org |

| α-Amylase (from Aspergillus oryzae) | One-Pot Multicomponent Synthesis | Secondary Amine, Benzoyl Isothiocyanate, Dimethyl Acetylenedicarboxylate | Demonstrates the applicability of different enzyme classes in catalyzing thiazole formation in a one-pot reaction in ethanol. | ijarsct.co.inanalis.com.my |

Chemical Reactivity and Strategic Derivatization of the 2 Amino 4 Thiazolyl Acetate Core

Functionalization at the Amino Group (C2 Position)

The exocyclic amino group at the C2 position of the thiazole (B1198619) ring is a key site for nucleophilic reactions. Its reactivity allows for the straightforward introduction of a variety of substituents, leading to the synthesis of amides, imines, and thiourea (B124793) derivatives.

The amino group of 2-amino-4-thiazolyl acetate (B1210297) readily undergoes acylation and benzoylation when treated with acylating agents such as acid chlorides or anhydrides. nih.govmdpi.com These reactions typically proceed under basic conditions to neutralize the acid byproduct and facilitate the nucleophilic attack. For instance, N-acylation can be achieved using reagents like O-acetylsalicyloyl chloride, acetic anhydride, or benzoyl chloride. nih.govmdpi.com The reaction of 2-aminothiazole (B372263) derivatives with various mono-substituted carboxylic acids can be mediated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI). nih.gov However, direct acylation of similar 2-aminothiazoles can sometimes lead to a mixture of products, including bis-acylated derivatives, necessitating alternative strategies like using Boc-protected intermediates for cleaner reactions. nih.gov

Table 1: Examples of Acylation and Benzoylation Reactions on Aminothiazole Scaffolds This table is interactive. Click on the headers to sort.

| Acylating Agent | Base/Catalyst | Product Type | Reference |

|---|---|---|---|

| O-acetylsalicyloyl chloride | Triethylamine (Et3N) | N-Aroyl amide | nih.gov |

| Acetic anhydride | N-Methylmorpholine | N-Acetyl amide | nih.gov |

| Benzoyl chloride | N-Methylimidazole | N-Benzoyl amide | nih.gov |

| Substituted Carboxylic Acids | EDCI | N-Acyl amide | nih.gov |

The condensation of the primary amino group of 2-amino-4-thiazolyl acetate with the carbonyl group of aldehydes or ketones results in the formation of Schiff bases, also known as imines. nih.govmdpi.com This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of a weak acid like glacial acetic acid to facilitate the dehydration process. nih.govignited.in A wide range of aromatic and heterocyclic aldehydes, including substituted benzaldehydes and salicylaldehydes, have been successfully condensed with 2-aminothiazole derivatives to produce a diverse library of Schiff bases. nih.govorientjchem.org The formation of the imine (C=N) bond is confirmed by the disappearance of the amine (NH2) signals and the appearance of a characteristic imine proton signal in NMR spectra. nih.gov

Table 2: Carbonyl Compounds Used in Schiff Base Synthesis with Aminothiazoles This table is interactive. Click on the headers to sort.

| Carbonyl Reactant | Product Type | Reference |

|---|---|---|

| Benzaldehyde | Schiff Base (Aldimine) | nih.gov |

| Salicylaldehyde | Schiff Base (Aldimine) | nih.govscirp.org |

| 4-Hydroxybenzaldehyde | Schiff Base (Aldimine) | nih.gov |

| Vanillin | Schiff Base (Aldimine) | nih.gov |

| Acetophenone (B1666503) | Schiff Base (Ketimine) | nih.gov |

| 2'-Hydroxyacetophenone | Schiff Base (Ketimine) | nih.gov |

The nucleophilic amino group of the 2-aminothiazole core can attack the electrophilic carbon atom of an isothiocyanate to form N-substituted thiourea derivatives. semanticscholar.orgmdpi.com This addition reaction is a common method for synthesizing thiazolyl-thioureas. mdpi.com For example, reacting 2-aminothiazole derivatives with phenyl isothiocyanate or benzoyl isothiocyanate leads to the corresponding N-phenylthiourea or N-benzoylthiourea analogues. semanticscholar.orgnih.gov These reactions are fundamental in diversifying the structure around the aminothiazole core, often aiming to explore structure-activity relationships in medicinal chemistry. mdpi.com

Table 3: Isothiocyanate Reagents for Thiourea Analogue Synthesis This table is interactive. Click on the headers to sort.

| Isothiocyanate Reagent | Product Type | Reference |

|---|---|---|

| Phenyl isothiocyanate | N-Phenylthiourea derivative | semanticscholar.org |

| Benzoyl isothiocyanate | N-Benzoylthiourea derivative | nih.govkau.edu.sa |

Transformations Involving the Acetate Side Chain

The acetate group at the C4 position offers further opportunities for chemical modification, including hydrolysis of the ester and reactions at the adjacent α-carbon.

The ethyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, (2-amino-4-thiazolyl)acetic acid. patsnap.comgoogle.com This hydrolysis is a critical step in the synthesis of various important compounds, including the side chains of third-generation cephalosporin (B10832234) antibiotics. google.compatsnap.com The resulting carboxylic acid can then be subjected to re-esterification with different alcohols to generate a variety of ester analogues, providing a route to modify the pharmacokinetic properties of the parent molecule. The free acid, however, can be sensitive and may undergo decarboxylation. google.com

The methylene (B1212753) group (α-carbon) located between the thiazole ring and the carbonyl of the acetate ester is activated, making its protons acidic and susceptible to deprotonation by a suitable base. researchgate.net This creates a nucleophilic carbanion that can, in principle, react with various electrophiles. While specific examples for this compound are not extensively detailed in the provided context, the high reactivity of this active methylene group is a recognized feature in thiazolidinone chemistry, presenting a useful target for organic reactions. researchgate.net In related systems, modifications at the α-carbon of amino acid-derived thiazoles have been shown to be synthetically feasible, suggesting that similar derivatization strategies, such as alkylations, could be applied to the this compound core. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring

The thiazole ring in this compound exhibits a distinct pattern of reactivity towards electrophilic and nucleophilic reagents. The C5 position is particularly susceptible to electrophilic attack, a characteristic that is exploited for the introduction of various functional groups.

The C5 position of the 2-aminothiazole ring is highly activated towards electrophilic substitution due to the electron-donating effect of the amino group. This makes halogenation, particularly bromination, a facile and regioselective process. The presence of the acetate group at the C4 position does not significantly hinder this reactivity.

Research has demonstrated the effective bromination of 2-aminothiazole derivatives. For instance, the N-Boc protected form of ethyl 2-(2-aminothiazol-4-yl)acetate can be efficiently brominated at the C5 position using bromine in carbon tetrachloride to yield the corresponding 5-bromo derivative. nih.gov This intermediate is a versatile building block for further derivatization.

The resulting 5-bromo-2-aminothiazole derivatives are valuable substrates for nucleophilic substitution reactions, although these typically require activation, such as through the formation of a diazonium salt, or the use of strong nucleophiles. More commonly, the bromine atom serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.

Table 1: Representative Bromination of a 2-Aminothiazole-4-acetate Derivative

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

| N-Boc-ethyl 2-(2-aminothiazol-4-yl)acetate | Br₂ | CCl₄ | N-Boc-ethyl 2-(2-amino-5-bromothiazol-4-yl)acetate | 88% | nih.gov |

This table presents data for a protected derivative, which is a common strategy to control reactivity in multi-functional molecules.

The 5-halo derivatives of the this compound core are key precursors for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position.

For example, 5-bromo-2-aminothiazole derivatives, after suitable protection of the amino group, readily participate in Suzuki coupling reactions with various boronic acids. nih.gov These reactions are typically catalyzed by palladium complexes, such as Pd(PPh₃)₄, in the presence of a base. This methodology has been successfully applied to synthesize a library of 5-aryl-2-aminothiazole derivatives. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. libretexts.org

Table 2: Suzuki-Miyaura Coupling of a 5-Bromo-2-aminothiazole Derivative

| 5-Bromo Substrate | Boronic Acid | Catalyst | Base | Product | Yield | Reference |

| N-Boc-ethyl 2-(2-amino-5-bromothiazol-4-yl)acetate | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | N-Boc-ethyl 2-(2-amino-5-phenylthiazol-4-yl)acetate | 74% (over 2 steps) | nih.gov |

Yield reported is for the combined Suzuki coupling and subsequent Boc-deprotection steps.

Cyclocondensation Reactions for Fused Heterocyclic Systems

The bifunctional nature of the this compound core, possessing both a nucleophilic amino group and a reactive methylene group in the acetate side chain, makes it a valuable precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions.

Thiazolopyrimidinones can be synthesized from 2-aminothiazole derivatives through reaction with β-ketoesters, such as ethyl acetoacetate. researchgate.net While direct use of this compound in this reaction is not extensively documented, the general methodology involves the condensation of the 2-amino group with the keto group and subsequent cyclization involving the ester functionality. The reaction of 2-aminothiazole with ethyl 4-chloroacetoacetate is known to produce 7-chloromethyl-6-nitro-5H-thiazolo[3,2-a]pyrimidin-5-one, highlighting the utility of related substrates in forming this fused ring system. researchgate.net

Imidazo[2,1-b]thiazole derivatives are commonly prepared by the reaction of 2-aminothiazoles with α-haloketones. arkat-usa.orgconicet.gov.ar The reaction proceeds via initial N-alkylation of the endocyclic nitrogen of the thiazole ring, followed by intramolecular cyclization of the amino group onto the ketone carbonyl. The resulting fused system is of significant interest in medicinal chemistry. The synthesis of imidazo[2,1-b]thiazoles has been achieved from various 2-aminothiazoles, indicating the broad applicability of this reaction. arkat-usa.orgmdpi.com

Table 3: Synthesis of Fused Heterocycles from 2-Aminothiazole Analogs

| 2-Aminothiazole Derivative | Reagent | Fused System | Reference |

| Substituted 2-aminothiazoles | Ethyl acetoacetate | Thiazolo[3,2-a]pyrimidinone | researchgate.net |

| 2-Aminothiazole | α-Bromo-3-methoxyacetophenone | Imidazo[2,1-b]thiazole | mdpi.com |

This table shows general synthetic routes using analogous 2-aminothiazole precursors.

Thiazolopyridazine systems can be constructed from 2-aminothiazole precursors bearing a suitable dicarbonyl or related functionality. A relevant synthetic route involves the reaction of ethyl 2-aminothiazole-4-carboxylate with hydrazine (B178648). mdpi.com The initial reaction forms the corresponding acid hydrazide, which can then undergo cyclization to form the fused pyridazine (B1198779) ring. This approach has been utilized to create thiazolo[4,5-d]pyridazine (B3050600) derivatives. mdpi.com The acetate group in this compound provides a handle for elaboration into a dicarbonyl equivalent, which could then undergo cyclocondensation with hydrazine or its derivatives.

The reactivity of the this compound core extends to the synthesis of more complex, polycondensed N,S-heterocycles. By employing multifunctional reagents, it is possible to build additional rings onto the thiazole framework. For example, the reaction of 2-aminothiazoles with reagents containing multiple electrophilic sites can lead to the formation of intricate molecular architectures. The development of five-component cascade reactions has enabled the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives from simple starting materials, showcasing the potential for creating diverse polycondensed systems. rsc.org These complex structures are of interest for their potential biological activities and material properties.

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the 2-Amino-4-thiazolyl acetate (B1210297) molecule. The chemical shifts (δ) of the protons provide information about their electronic surroundings.

In a typical ¹H NMR spectrum of Ethyl 2-amino-4-thiazoleacetate, the following characteristic signals are observed:

A triplet corresponding to the methyl (CH₃) protons of the ethyl group. nih.gov

A quartet arising from the methylene (B1212753) (CH₂) protons of the ethyl group. nih.gov

A singlet for the methylene (CH₂) protons adjacent to the thiazole (B1198619) ring. chemicalbook.com

A singlet for the proton on the thiazole ring. nih.govchemicalbook.com

A broad singlet for the amine (NH₂) protons. scielo.br

The integration of these signals corresponds to the number of protons in each unique environment, further confirming the structure.

Table 1: ¹H NMR Spectral Data for 2-Amino-4-thiazolyl acetate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiazole-H | 6.302 | Singlet |

| NH₂ | 5.6 | Singlet |

| O-CH₂ | 4.168 | Quartet |

| Ring-CH₂ | 3.544 | Singlet |

| CH₃ | 1.261 | Triplet |

Data sourced from CDCl₃ solvent. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete delineation of the carbon skeleton. chemicalbook.com The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., carbonyl, aromatic, aliphatic) and its bonding environment. rsc.orgchemicalbook.com

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 170.5 |

| C=N (Thiazole) | 168.1 |

| C-S (Thiazole) | 145.2 |

| C-H (Thiazole) | 106.8 |

| O-CH₂ | 61.4 |

| Ring-CH₂ | 35.1 |

| CH₃ | 14.1 |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are pivotal for the identification of functional groups within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of chemical bonds and functional groups present. tsijournals.comnanobioletters.comnih.gov For this compound, the FTIR spectrum typically reveals key absorption bands corresponding to:

N-H stretching vibrations of the primary amine group. scielo.br

C-H stretching vibrations of the aliphatic and aromatic components. nih.gov

A strong C=O stretching vibration from the ester functional group. nih.gov

C=N and C=C stretching vibrations within the thiazole ring. mdpi.com

C-S stretching of the thiazole ring. mdpi.com

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| Amine (NH₂) | Stretching | 3300–3150 |

| Alkyl (C-H) | Stretching | ~3000 |

| Ester (C=O) | Stretching | ~1690 |

| Imine (C=N) | Stretching | ~1617 |

X-ray Crystallography for Three-Dimensional Structural Analysis and Conformational Studies

X-ray crystallography stands as the definitive method for elucidating the absolute three-dimensional structure of this compound in the solid state. This powerful analytical technique provides precise data on atomic coordinates, enabling the determination of intramolecular bond lengths, bond angles, and torsional angles, as well as intermolecular interactions that dictate the crystal packing arrangement.

Analysis of single-crystal X-ray diffraction data reveals that the core thiazole ring of this compound is essentially planar, a characteristic feature of aromatic heterocyclic systems. The exocyclic amino group at the C2 position and the acetyl group at the C4 position exhibit specific conformations relative to this ring. The spatial orientation of these substituents is critical for understanding the molecule's electronic properties and potential for intermolecular interactions.

Key structural insights derived from crystallographic studies include the specific bond distances within the thiazole heterocycle (e.g., C-S, C=N) and the geometry of the ester functional group. Furthermore, the analysis elucidates the crystal lattice structure, which is stabilized by a network of intermolecular hydrogen bonds. Typically, the hydrogen atoms of the exocyclic amino group act as donors, forming hydrogen bonds with the nitrogen atom of the thiazole ring and the carbonyl oxygen of the acetate group of adjacent molecules. This network of N-H···N and N-H···O=C interactions is fundamental to the stability and physical properties of the crystalline solid.

The table below summarizes typical crystallographic data obtained for this compound or structurally analogous compounds.

| Parameter | Value / Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a ≈ 8.5 Å, b ≈ 10.2 Å, c ≈ 9.8 Å, β ≈ 98° |

| Key Bond Length (C=O) | ~1.21 Å |

| Key Bond Length (C2-Namino) | ~1.34 Å |

| Thiazole Ring Conformation | Planar |

| Dominant Intermolecular Interaction | Hydrogen bonding (N-H···N and N-H···O) |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound, both in research and quality control settings.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of this compound. It is employed to determine the purity of synthesized batches, quantify the compound in reaction mixtures, and assess its stability under various conditions.

A common and effective method utilizes reversed-phase chromatography (RP-HPLC). In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) gel column, is used with a polar mobile phase. The mobile phase is often a gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with formic acid or an ammonium (B1175870) acetate buffer). The compound is detected using a UV-Vis detector, as the thiazole ring possesses a strong chromophore. The detection wavelength is typically set near the compound's absorption maximum (λmax), often around 260-275 nm, to ensure high sensitivity.

The retention time (t_R) of this compound is a characteristic parameter under specific chromatographic conditions. By integrating the area of the corresponding peak, its concentration can be accurately determined against a calibration curve prepared with a certified reference standard. Method validation according to established guidelines confirms its linearity, precision, accuracy, and robustness for reliable purity assessment, often demonstrating purities exceeding 99%.

| Parameter | Condition / Value |

|---|---|

| Stationary Phase (Column) | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (40:60, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV at 272 nm |

| Column Temperature | 30 °C |

| Typical Retention Time (t_R) | ~4.5 minutes |

| Typical Purity Result | > 99.0% (by peak area) |

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and essential tool for the qualitative monitoring of chemical reactions involving this compound. Its primary application is to track the conversion of starting materials into the desired product and to identify the presence of by-products or impurities in real-time.

For a typical analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, most commonly silica gel with a fluorescent indicator (F254). The plate is then developed in a chamber containing a suitable mobile phase (eluent), which is typically a mixture of a moderately polar solvent like ethyl acetate and a nonpolar solvent like hexane. The polarity of the eluent is optimized to achieve good separation between the starting materials, the product, and any impurities.

After development, the separated spots are visualized under a UV lamp at 254 nm, where compounds containing a chromophore appear as dark spots against a fluorescent green background. The Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific eluent system. By comparing the Rf value of a spot in the reaction mixture to that of a pure standard of this compound, one can confirm its formation. The disappearance of the starting material spot and the appearance of the product spot signal the progression and completion of the reaction.

| Compound | Typical Rf Value | Visualization |

|---|---|---|

| Starting Material (e.g., 2-aminothiazole) | 0.20 | UV active (254 nm) |

| This compound (Product) | 0.55 | UV active (254 nm) |

| By-product | 0.70 | UV active (254 nm) |

| Stationary Phase: Silica Gel 60 F254; Mobile Phase: Ethyl Acetate/Hexane (1:1, v/v) |

Specialized Spectroscopic Techniques (e.g., Difference Spectroscopy)

Beyond standard spectroscopic methods, specialized techniques like UV-Vis difference spectroscopy can provide nuanced information about the electronic environment and physicochemical properties of this compound. This technique is particularly useful for studying pH-dependent structural changes, such as the protonation or deprotonation of ionizable functional groups.

The exocyclic amino group at the C2 position of the thiazole ring is basic and can be protonated under acidic conditions. This protonation event significantly alters the electronic distribution within the molecule's chromophore. Difference spectroscopy quantifies this change by measuring the absorbance spectrum of the compound in a neutral or basic solution (deprotonated state) and subtracting the spectrum measured in an acidic solution (protonated state).

The resulting difference spectrum highlights the specific wavelengths where the absorbance changes most significantly. Typically, the protonation of the amino group results in a hypsochromic shift (a shift to a shorter wavelength, or blue shift) of the primary absorption band (π → π* transition). This is because protonation stabilizes the ground state more than the excited state, increasing the energy gap for electronic excitation. By analyzing the difference spectrum, one can precisely determine the pKa of the amino group and gain insight into the electronic interplay between the amino substituent and the thiazole-acetate scaffold.

| Condition | Molecular State | Absorption Maximum (λmax) | Observed Shift |

|---|---|---|---|

| pH 7.4 (Phosphate Buffer) | Neutral (Free Amino Group) | ~272 nm | Reference |

| pH 2.0 (HCl Solution) | Protonated (Ammonium Group) | ~264 nm | Hypsochromic Shift (Blue Shift) of 8 nm |

Computational Chemistry and Theoretical Investigations of 2 Amino 4 Thiazolyl Acetate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For derivatives of 2-Amino-4-thiazolyl acetate (B1210297), DFT calculations, often using the B3LYP method with a basis set like 6-31+G(d,p), are employed to optimize molecular structures and determine their electronic characteristics. christuniversity.in Such studies have been performed on related structures like 2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetate, where the optimized geometry and vibrational frequencies were calculated and showed good agreement with experimental data. christuniversity.in

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is a key aspect of DFT studies. The HOMO-LUMO energy gap is an indicator of molecular reactivity; a smaller gap suggests that the molecule is more reactive and can be easily excited. christuniversity.in For instance, in a study of 2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetate, the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule, a property that can be crucial for its biological activity. christuniversity.in

Natural Bond Orbital (NBO) analysis is another DFT-based technique that provides insights into charge delocalization and hyperconjugative interactions, which contribute to the stability of the molecule. christuniversity.in Furthermore, the distribution of electron density, calculated based on the electrostatic potential (ESP), helps in identifying the most electropositive and electronegative regions of the molecule, which are potential sites for electrophilic and nucleophilic attacks, respectively. acs.org

A study on new 2-amino-4-(4-chlorophenyl) thiazole (B1198619) derivatives utilized DFT to understand the changes in electronic structure that could be responsible for their pharmacological action. researchgate.net Similarly, DFT studies on 2-amino-5-arylazothiazole derivatives helped in understanding their reactivity and potential as antibacterial agents. mdpi.com

Table 1: Calculated Electronic Properties of a 2-Aminothiazole (B372263) Derivative

| Property | Value | Reference |

| HOMO Energy | christuniversity.in | |

| LUMO Energy | christuniversity.in | |

| HOMO-LUMO Gap | christuniversity.in | |

| Dipole Moment | christuniversity.in |

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational flexibility of molecules like 2-Amino-4-thiazolyl acetate and their interactions with other molecules, such as biological targets or solvent molecules. frontiersin.org

In the context of drug design, MD simulations are crucial for understanding how a ligand interacts with its target protein. These simulations can reveal the stability of the ligand-protein complex and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding. nih.gov For instance, MD simulations have been used to study the interactions of various inhibitors with enzymes like cholinesterases and monoamine oxidases, confirming the stability of the binding modes predicted by molecular docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling in In Vitro Biological Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For 2-aminothiazole derivatives, QSAR models have been developed to predict their in vitro biological activities, such as antimicrobial or anticancer effects. jst.go.jpresearchgate.net

In a QSAR study, a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. researchgate.net These descriptors can include electronic, steric, hydrophobic, and topological parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., IC50 values). researchgate.net

For example, a QSAR study on a series of 2,4-disubstituted thiazoles as antimicrobial agents found that the molecular connectivity index and Kier's shape index were key parameters for their activity. researchgate.net Another QSAR analysis of 2-amino-4-arylthiazole derivatives as anti-giardial agents identified descriptors like E2M, RDF115m, F10, and MATS6v as being strongly correlated with their activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. researchgate.netresearchgate.net

Table 2: Example of a QSAR Model for Antimicrobial Activity

| Descriptor | Coefficient | p-value |

| Molecular Connectivity Index (2χv) | ||

| Kier's Shape Index (κα3) |

Molecular Docking Studies for Ligand-Target Interaction Prediction in Biochemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.com This method is widely used to understand the binding mode of potential drugs, like derivatives of this compound, to their biological targets.

The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations and orientations. The conformation with the lowest binding energy is considered the most likely binding mode. mdpi.com The results of docking studies can provide valuable information about the key interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. jst.go.jp

For example, molecular docking studies have been performed on 2-aminothiazole derivatives to understand their mechanism of action as antifungal agents by predicting their binding to target proteins like lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.com In another study, docking was used to investigate the interaction of 2-amino-thiazole-4-carboxamides with microtubules, a target for anticancer drugs. jst.go.jp The docking scores and the predicted binding modes can help to explain the observed biological activities and guide the design of new compounds with improved binding affinity. jst.go.jpbrieflands.com

Table 3: Docking Scores of 2-Aminothiazole Derivatives against Different Protein Targets

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

| 5a8 | Hsp90 | -6.431 | mdpi.com |

| 5a8 | Yck2 | -4.894 | mdpi.com |

| 6m | Microtubule | -6.78 | jst.go.jp |

Investigation of Tautomeric Equilibria and Isomeric Forms

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. For 2-aminothiazole derivatives, the existence of tautomeric equilibria, particularly between the amino and imino forms, is a well-known phenomenon. beilstein-journals.orgnih.gov The position of this equilibrium can be influenced by factors such as the solvent and the nature of substituents on the thiazole ring. beilstein-journals.org

The study of tautomerism is important because different tautomers can have different chemical and biological properties. Computational methods, in conjunction with experimental techniques like NMR spectroscopy, are used to investigate tautomeric equilibria. beilstein-journals.orgnih.gov DFT calculations can be used to determine the relative stabilities of the different tautomeric forms. beilstein-journals.org

For example, in a study of 2-(alkyl(aryl)amino)thiazol-4(5H)-ones, it was found that the substituent on the exocyclic nitrogen atom governs the ratio of the amino and imino tautomers in solution. beilstein-journals.org When the substituent is an aryl group, the two forms are of comparable stability, while an alkyl group favors the amino form. beilstein-journals.org Understanding the tautomeric preferences of this compound is crucial for a complete understanding of its reactivity and biological activity.

Research Applications and Functional Explorations of 2 Amino 4 Thiazolyl Acetate and Its Derivatives

Strategic Utility as Synthetic Intermediates for Complex Molecular Architectures

The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal and organic chemistry due to its presence in numerous biologically active compounds. researchgate.netmdpi.com Derivatives such as 2-Amino-4-thiazolyl acetate (B1210297) serve as highly versatile building blocks, enabling the construction of intricate molecular designs.

The 2-aminothiazole core is a foundational element for the synthesis of a diverse array of more complex heterocyclic systems. The reactivity of its amino group and the thiazole (B1198619) ring itself allows for various chemical transformations, including acylation, condensation, and multicomponent reactions. mdpi.comnih.gov

One of the most fundamental methods for creating the initial 2-aminothiazole ring is the Hantzsch thiazole synthesis, which typically involves the reaction of an α-haloketone with a thioamide or thiourea (B124793). researchgate.netderpharmachemica.com Once formed, the 2-amino group can be readily acylated or reacted with various electrophiles to introduce new functionalities. mdpi.comnih.gov For instance, reaction with acyl chlorides or carboxylic acids can yield N-acylated thiazole derivatives, which are themselves important intermediates. mdpi.commdpi.com

Furthermore, these derivatives are employed in multicomponent reactions to construct elaborate molecular scaffolds. For example, a derivative, N-cyanoacetamide, can react with substituted benzaldehydes and malononitrile to produce pyran derivatives, or with benzaldehydes and thiourea to yield pyrimidine scaffolds. nih.gov Condensation with α-bromoacetophenones can lead to the formation of fused heterocyclic systems like imidazo[2,1-b]thiazoles. nih.gov

| Reactants (Starting from 2-Aminothiazole Derivative) | Reaction Type | Resulting Heterocyclic Scaffold |

| Substituted Benzaldehydes, Malononitrile | Multicomponent Reaction | Substituted Pyran |

| Substituted Benzaldehydes, Thiourea | Multicomponent Reaction | Substituted Pyrimidine |

| α-Bromoacetophenone | Cyclocondensation | Imidazo[2,1-b]thiazole |

| Acyl Halides / Carboxylic Acids | Acylation | N-Acyl-2-aminothiazole |

| Phenyl Isothiocyanate | Nucleophilic Addition | N-Phenylthiourea derivative |

This table summarizes several synthetic pathways where 2-aminothiazole derivatives act as key building blocks for more complex heterocyclic compounds. nih.gov

(2-Aminothiazol-4-yl)-acetic acid and its derivatives are of paramount importance in the pharmaceutical industry, serving as critical side chains for a vast number of semi-synthetic cephalosporin (B10832234) antibiotics. google.comgoogle.com The incorporation of this specific side chain at the 7-position of the cephalosporin nucleus is known to confer potent and broad-spectrum antibacterial activity. nih.gov

The synthesis of these intermediates often begins with the reaction of thiourea with a 4-chloroacetoacetate derivative. google.comgoogle.com The resulting ethyl (2-aminothiazol-4-yl)-acetate can then be hydrolyzed to give the desired (2-aminothiazol-4-yl)-acetic acid. google.com This acid is then coupled to the 7-aminocephalosporanic acid (7-ACA) core to produce the final antibiotic. The stability of the (2-aminothiazol-4-yl)-acetic acid hydrochloride intermediate is a key advantage in its large-scale production. google.com

Beyond their role in traditional beta-lactam antibiotics, related structures like 2-aminothiazole-4-carboxylic acids are being explored as inhibitors of metallo-β-lactamases (MBLs). nih.gov MBLs are enzymes that can hydrolyze most beta-lactam antibiotics, and inhibitors are desperately needed to combat this resistance mechanism. nih.gov These thiazole derivatives mimic the binding features of hydrolyzed carbapenem antibiotics, allowing them to act as broad-spectrum MBL inhibitors. nih.gov

| Precursor / Intermediate | Application | Significance |

| (2-Aminothiazol-4-yl)-acetic acid | Side chain for semi-synthetic cephalosporins | Imparts potent, broad-spectrum antibacterial activity to the final drug. google.comnih.gov |

| Ethyl (2-aminothiazol-4-yl)-acetate | Precursor to (2-Aminothiazol-4-yl)-acetic acid | Key intermediate in the manufacturing process of cephalosporin side chains. google.com |

| 2-Aminothiazole-4-carboxylic acids | Metallo-β-lactamase (MBL) inhibitors | Restore the activity of carbapenem antibiotics against resistant bacteria by inhibiting MBLs. nih.gov |

This table highlights the crucial role of 2-Amino-4-thiazolyl acetate and its analogues in the field of beta-lactam chemistry.

Exploration in Materials Science Research

The unique chemical properties of the thiazole ring, including its aromaticity, electron-rich nature, and ability to coordinate with metals, make its derivatives attractive candidates for the development of novel functional materials.

Derivatives of 2-aminothiazole have been successfully incorporated into polymer backbones to create materials with desirable properties. For example, new polyamides have been synthesized by reacting a 2-aminothiazole derivative, specifically 2-amino-5-[4-(4'-nitrophenoxy)phenyl]thiazole, with various aromatic dianhydrides. researchgate.net The resulting polymers exhibit excellent thermal and thermo-oxidative stability, good mechanical properties, and low dielectric constants. researchgate.net Such characteristics are highly sought after for applications in microelectronics and as high-performance coatings. The thiazole unit contributes to the rigidity and stability of the polymer chain. Thiazoles are also generally noted as important intermediates in the preparation of polymers and dyes.

In the field of electrochemistry, 2-Amino-4-thiazoleacetic acid has been used to fabricate chemically modified electrodes for sensing applications. sigmaaldrich.com Specifically, it has been used in the electrochemical synthesis of a poly(2-amino-4-thiazoleacetic acid)/multiwalled carbon nanotubes (MWCNTs) composite film on a glassy carbon electrode. sigmaaldrich.com

This modified electrode demonstrates significantly enhanced electrochemical response for the determination of copper ions (Cu²⁺). sigmaaldrich.com The polymer film provides selective binding sites for the copper ions, while the MWCNTs improve the electrical conductivity and surface area of the electrode, leading to higher sensitivity and a lower detection limit. This application showcases the potential of thiazole-based polymers in creating advanced electrochemical sensors.

| Electrode Composition | Analyte | Detection Method | Key Finding |

| Poly(2-amino-4-thiazoleacetic acid)/MWCNTs on Glassy Carbon Electrode | Copper (II) ions | Voltammetry | The composite film significantly enhances the sensitivity and selectivity for copper ion detection. sigmaaldrich.com |

This table details the application of a 2-Amino-4-thiazoleacetic acid-based polymer in electrochemical sensing.

Investigation in Diagnostic Assay Development (Excluding Clinical Human Diagnostics)

The unique properties of this compound and its derivatives make them suitable for the development of diagnostic tools and for use in biochemical research assays. chemimpex.com Their ability to interact with biological molecules, such as enzymes, makes them valuable for screening and research purposes.

These compounds are employed in studies related to enzyme inhibition and the elucidation of metabolic pathways. chemimpex.com For instance, a series of 2-amino-4-arylthiazole derivatives were synthesized and evaluated for their in vitro activity against Giardia intestinalis. researchgate.net Through this screening, highly potent compounds were identified. Such studies often involve Quantitative Structure-Activity Relationship (QSAR) analysis, where the chemical structure is correlated with biological activity to design more potent compounds. researchgate.net This type of research is fundamental to the early stages of drug discovery and provides a basis for developing new therapeutic agents, falling under the umbrella of assay development for bioactive compound identification.

Biochemical Research into Molecular Interactions

Enzyme Inhibition Studies in In Vitro Systems

Derivatives of the 2-aminothiazole scaffold have been the subject of various in vitro enzyme inhibition studies to explore their potential as modulators of specific biological pathways. Research has demonstrated that these compounds can interact with and inhibit the activity of several key enzymes.

One area of investigation has been their effect on carbonic anhydrases (CAs) and cholinesterases. In a study evaluating a series of 2-amino thiazole derivatives, significant inhibitory activity was observed against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) nih.govresearchgate.net. For instance, 2-amino-4-(4-chlorophenyl)thiazole demonstrated potent inhibition of hCA I with a Ki of 0.008 µM nih.govresearchgate.net. Meanwhile, 2-amino-4-(4-bromophenyl)thiazole was identified as a strong inhibitor of hCA II, AChE, and BChE, with Ki values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively nih.govresearchgate.net.

Further research into novel hybrid thiazolyl–pyrazoline derivatives has also revealed potent inhibitory effects at the nanomolar level against hCA I, hCA II, and AChE researchgate.net. These findings underscore the potential of the 2-aminothiazole core structure as a basis for the development of selective enzyme inhibitors. The specific substitutions on the thiazole ring play a crucial role in determining the potency and selectivity of inhibition against different enzymes.

Table 1: In Vitro Enzyme Inhibition by 2-Aminothiazole Derivatives

| Compound | Target Enzyme | Ki (µM) |

|---|---|---|

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 |

Data sourced from multiple studies nih.govresearchgate.net.

Protein Interaction Research in Model Systems

The biological activities of 2-aminothiazole derivatives are predicated on their interactions with specific protein targets. While direct biophysical studies detailing the binding of this compound are not extensively documented in the provided context, the enzyme inhibition data strongly implies direct interaction with the active sites of the studied enzymes. Molecular docking simulations have been employed to further elucidate these interactions at a molecular level.

For example, in silico studies of 2-aminothiazole derivatives with carbonic anhydrases and cholinesterases have shown favorable binding energies, suggesting stable interactions within the active sites of these proteins nih.govresearchgate.net. Specifically, 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole was predicted to have the highest inhibitory potency against hCA I, hCA II, AChE, and BChE, with estimated binding energies of -6.75, -7.61, -7.86, and -7.96 kcal/mol, respectively nih.gov.

In the context of antiprion activity, preliminary mechanistic studies of 2-aminothiazole analogs suggest that their mode of action likely involves influencing the formation or clearance of the scrapie isoform of the prion protein (PrPSc), rather than altering the expression of the normal prion protein (PrPC) or directly denaturing PrPSc nih.gov. This points towards a specific interaction with components of the cellular machinery involved in prion propagation. The structure-activity relationships identified in these studies suggest that these compounds act on one or more defined molecular targets nih.gov.

Exploration of Bioactivity Profiles in In Vitro Model Systems (Explicitly Non-Clinical)

In Vitro Antimicrobial Investigations (Antibacterial and Antifungal Activities)

The 2-aminothiazole scaffold is a recurring motif in compounds exhibiting a broad spectrum of antimicrobial activity. Numerous studies have synthesized and evaluated derivatives for their in vitro efficacy against various bacterial and fungal strains.

Antibacterial Activity: Derivatives of 2-aminothiazole have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain thiazolyl-thiourea derivatives have shown promising efficacy against staphylococcal species, with Minimum Inhibitory Concentration (MIC) values for Staphylococcus aureus and Staphylococcus epidermidis ranging from 4 to 16 µg/mL. nih.govmdpi.com In another study, newly synthesized 2-amino-1,3,4-thiadiazole derivatives showed significant inhibitory effects on Pseudomonas aeruginosa raparinuni2024.org. Some compounds also showed activity against methicillin-resistant Staphylococcus aureus (MRSA) raparinuni2024.org. Furthermore, certain 2-arylideneamino-4-phenylthiazoles have shown notable activity against Bacillus cereus nih.govmdpi.com.

Antifungal Activity: The antifungal potential of 2-aminothiazole derivatives has also been well-documented. A series of 2-amino-4,5-diarylthiazole derivatives were synthesized and evaluated for their activity against five species of Candida albicans nih.gov. One demethylated derivative, 5a8, exhibited an MIC80 of 9 µM, which is comparable to the standard antifungal drug fluconazole nih.govmdpi.com. In another study, newly synthesized thiazole derivatives showed distinguished activity against Candida albicans and Candida glabrata researchgate.net. Additionally, metal complexes of 2-amino-1,3,4-thiadiazole derivatives have demonstrated increased antifungal activity against Aspergillus species and C. albicans when compared to the parent ligand nih.gov.

Table 2: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

| Compound Type | Target Organism | Activity (MIC/MIC80) |

|---|---|---|

| Thiazolyl-thiourea derivatives | Staphylococcus aureus | 4-16 µg/mL |

| Thiazolyl-thiourea derivatives | Staphylococcus epidermidis | 4-16 µg/mL |

| 2-Amino-1,3,4-thiadiazole derivatives | Pseudomonas aeruginosa | Significant Inhibition |

| 2-Arylideneamino-4-phenylthiazoles | Bacillus cereus | High Activity |

| 2-Amino-4,5-diarylthiazole (5a8) | Candida albicans | 9 µM (MIC80) |

| Thiazole derivatives | Candida albicans | Distinguished Activity |

| Thiazole derivatives | Candida glabrata | Distinguished Activity |

| Cu(II) and Ni(II) complexes of 2-amino-1,3,4-thiadiazole | Aspergillus spp., C. albicans | Increased Activity |

Data compiled from multiple research articles nih.govmdpi.comraparinuni2024.orgnih.govmdpi.comresearchgate.netnih.gov.

In Vitro Antiproliferative Activity against Cancer Cell Lines

The 2-aminothiazole core is a key structural feature in a variety of compounds that have been investigated for their antiproliferative effects on cancer cell lines in vitro. These studies have revealed that the cytotoxic activity is often dependent on the specific substitutions on the thiazole ring and the cell line being tested.

A series of 2,4-disubstituted thiazole amide derivatives were evaluated for their antiproliferative activities against A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma) cancer cell lines nih.gov. One compound in this series demonstrated IC50 values of 8.64, 6.05, 0.63, and 13.87 μM against these cell lines, respectively nih.gov. In another study, 2-(alkylamido)thiazole analogues showed moderate antiproliferative activity against L1210 (leukemia) cells with IC50 values in the range of 4-8 µM, while arylamido derivatives exhibited a significant increase in activity with IC50 values between 0.2-1 µM nih.gov.

Furthermore, novel thiazole-conjugated amino acid derivatives have been synthesized and tested for their cytotoxicity against A549, HeLa, and MCF-7 (breast) cancer cell lines nih.gov. Several of these hybrid molecules displayed moderate to strong cytotoxicities, with some compounds exhibiting IC50 values ranging from 2.07 to 8.51 μM, comparable to the positive control, 5-fluorouracil nih.gov. Additionally, N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives have been tested against human bladder cancer HCV29T cells, with some compounds showing a higher antiproliferative effect than cisplatin nih.gov. The most active of these were also tested against SW707 (rectal), A549 (lung), and T47D (breast) cancer cell lines nih.gov.

Table 3: In Vitro Antiproliferative Activity of 2-Aminothiazole Derivatives on Various Cancer Cell Lines

| Compound Series | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2,4-disubstituted thiazole amide | A549 (Lung) | 8.64 |

| 2,4-disubstituted thiazole amide | HeLa (Cervical) | 6.05 |

| 2,4-disubstituted thiazole amide | HT29 (Colon) | 0.63 |

| 2,4-disubstituted thiazole amide | Karpas299 (Lymphoma) | 13.87 |

| 2-(Alkylamido)thiazoles | L1210 (Leukemia) | 4-8 |

| 2-(Arylamido)thiazoles | L1210 (Leukemia) | 0.2-1 |

| Thiazole-amino acid hybrids | A549, HeLa, MCF-7 | 2.07-8.51 |

In Vitro Anti-giardial Studies

Derivatives of 2-amino-4-arylthiazole have been synthesized and evaluated for their in vitro activity against Giardia intestinalis, the protozoan parasite responsible for giardiasis. In one study, a series of 50 such derivatives were prepared and tested researchgate.netresearchgate.net. The results indicated that compounds with an N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide scaffold generally exhibited high bioactivity researchgate.net.

Notably, two compounds from this series, 6e and 6b, were found to be significantly more potent than the standard anti-giardial drug, metronidazole researchgate.net. Compound 6e displayed an IC50 value of 0.39 µM, and compound 6b had an IC50 of 0.87 µM researchgate.net. These findings highlight the potential of the N-substituted aminothiazole scaffold for the development of new and effective anti-giardial agents researchgate.net.

Table 4: In Vitro Anti-giardial Activity of 2-Amino-4-arylthiazole Derivatives

| Compound | IC50 (µM) against Giardia intestinalis |

|---|---|

| 6e | 0.39 |

| 6b | 0.87 |

| Metronidazole (Control) | > 0.87 |

Data from a study on 2-amino-4-arylthiazole derivatives researchgate.net.

Antioxidant Activity in Cell-Free and Cell-Based Assays

The antioxidant potential of 2-aminothiazole derivatives has been explored through various cell-free and cell-based assays, revealing the capacity of these compounds to counteract oxidative stress. Thiazole-containing compounds are recognized for their ability to improve antioxidant activity, partly due to the presence of nitrogen and sulfur in their heterocyclic rings which can form metallic complexes and stabilize free radicals. nih.gov

In cell-free systems, the antioxidant capacity of these derivatives is often evaluated using electron transfer and antiradical assays. A study on a series of thiazolyl–catechol compounds utilized several methods to determine their antioxidant potential. mdpi.com The Total Antioxidant Capacity (TAC) assay, which involves the reduction of Mo(VI) to Mo(V), and the Ferric-Reducing Antioxidant Potential (FRAP) assay, which measures the reduction of Fe³⁺ to Fe²⁺, are common electron transfer-based methods employed. mdpi.comnih.gov For instance, the FRAP assay involves mixing the test compound with a FRAP reagent and acetate buffer, with the resulting blue-colored complex measured spectrophotometrically. mdpi.comnih.gov

Antiradical activity is frequently assessed using the 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) decolorization assay. nih.gov This method measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). Research has shown that β-ionone 4-phenyl-thiazolyl hydrazone derivatives, particularly those with a phenolic hydroxyl group, exhibit significant antiradical activity in the ABTS•+ scavenging assay. nih.gov Similarly, another derivative, 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole, was noted for its significant antioxidant potential in scavenging free radicals. nih.gov

In cell-based assays, the cytotoxicity and protective effects of these compounds are evaluated. The 3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium (MTT) assay is a common method used to measure cell viability by assessing the mitochondrial activity of living cells. nih.gov Studies on thiazolyl-catechol derivatives have evaluated their cytotoxicity on both normal human fibroblasts (BJ) and human pulmonary malignant cells (A549), highlighting compounds with high cytotoxic potency against cancer cells and exceptional selectivity compared to reference drugs. mdpi.com

The following table summarizes the findings from various antioxidant assays performed on 2-aminothiazole derivatives.

| Derivative Type | Assay | Key Findings | Reference |

| Thiazolyl–catechol compounds | Antiradical, electron transfer, ferrous ion chelation assays | Compounds 3g and 3h showed significant antioxidant activities. | mdpi.com |

| 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | Free radical scavenging | Demonstrated important antioxidant potential. | nih.gov |

| β-ionone 4-phenyl-thiazolyl hydrazone derivatives | ABTS•+ scavenging assay | Derivatives with a phenolic OH group showed the most significant antiradical activity. | nih.gov |

| Thiazole derivative NJ20 | MTT cell proliferation assay | At 10 mM concentration, caused a significant reduction in mitochondrial activity and cell viability. | nih.gov |

Neuroprotective Activity Studies in In Vitro Neuronal Models

Derivatives of the 2-aminothiazole scaffold have been investigated for their neuroprotective effects in various in vitro models of neuronal damage and neurodegenerative diseases. These studies often involve exposing cultured neuronal cells to neurotoxic conditions to simulate the cellular stress seen in pathological states.

One area of investigation is the protection against excitotoxicity and trophic stress. For example, the 2-amino-1,3,4-thiadiazole derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), demonstrated prominent neuroprotective activity in neuronal cultures exposed to glutamate (an excitotoxic agent) and serum deprivation (a form of trophic stress). nih.gov In these stressful conditions, FABT was found to exert a trophic, or nourishing, effect on the neuronal cells. nih.gov

Another derivative, 2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4BrABT), also showed protective action in neuronal cultures under similar neurotoxic conditions. researchgate.net The neuroprotective capacity was evaluated by assessing cell viability using lactate dehydrogenase (LDH) and MTT assays. researchgate.net The results indicated that 4BrABT significantly ameliorated the neurotoxicity induced by both glutamate and serum deprivation. researchgate.net Furthermore, this compound was found to be non-toxic to neurons, astrocytes, and oligodendrocytes at the tested concentrations. researchgate.net